molecular formula C30H20F12O2S B1273569 Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane CAS No. 32133-82-7

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane

Cat. No.: B1273569
CAS No.: 32133-82-7
M. Wt: 672.5 g/mol
InChI Key: RMIBJVUYNZSLSD-UHFFFAOYSA-N
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Description

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is a useful research compound. Its molecular formula is C30H20F12O2S and its molecular weight is 672.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Martin Sulfurane, also known as Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur, Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, or Martin’s Sulfurane Dehydrating agent, is a versatile reagent in organic synthesis .

Target of Action

Martin Sulfurane is reactive towards active hydrogen compounds . It is one of the reagents of choice for a class of reactions including dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling .

Mode of Action

The general mechanism of action involves the rapid exchange of one of the alkoxy ligands on the sulfurane, followed by ionization giving an alkoxysulfonium ion, which, in turn, undergoes E1 or E2 elimination .

Biochemical Pathways

The primary biochemical pathway affected by Martin Sulfurane is the dehydration of secondary alcohols to give alkenes . This reaction involves the removal of a water molecule (or the elements of water) from a molecule .

Pharmacokinetics

It’s worth noting that the compound is a white solid that easily undergoes sublimation .

Result of Action

The result of Martin Sulfurane’s action is the transformation of the target molecules through reactions such as dehydration, amide cleavage, epoxide formation, sulfinimine synthesis, oxidation, and coupling . For example, one application is for the dehydration of a secondary alcohol to give an alkene .

Action Environment

Martin Sulfurane is a mild and neutral reagent . These reactions are quite compatible with a wide range of functional groups like carbamate, carbonyl, ester, ether, etc . It is sensitive to water and is best stored in a glove box .

Biochemical Analysis

Biochemical Properties

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane plays a crucial role in biochemical reactions, particularly in organic synthesis. It acts as a reagent in the dehydration of secondary alcohols to alkenes, a reaction that is facilitated by its unique structure . The compound interacts with various enzymes and proteins, although specific interactions are not well-documented in the literature. Its hypervalent sulfur center allows it to participate in electron transfer processes, making it a valuable tool in synthetic chemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its hypervalent sulfur center. This unique structure allows it to act as an electron donor or acceptor in various chemical reactions. For example, in the dehydration of secondary alcohols, the sulfurane facilitates the removal of a water molecule, resulting in the formation of an alkene . This mechanism involves the formation of a transient intermediate, which is stabilized by the hypervalent sulfur center.

Properties

IUPAC Name

bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F12O2S/c31-27(32,33)25(28(34,35)36,21-13-5-1-6-14-21)43-45(23-17-9-3-10-18-23,24-19-11-4-12-20-24)44-26(29(37,38)39,30(40,41)42)22-15-7-2-8-16-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBJVUYNZSLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OS(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394127
Record name Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane
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Molecular Weight

672.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32133-82-7
Record name (T-4)-Bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32133-82-7
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Record name Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane
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Record name Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur
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Record name DIPHENYL-BIS(1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPOXY)SULFURANE
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Q & A

Q1: What is Martin's sulfurane and what is its primary use in organic synthesis?

A1: Martin's sulfurane, also known as diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, is a mild and highly selective dehydrating agent commonly used in organic synthesis. [, , , , , , , , , , ] It is particularly useful for the dehydration of alcohols to form alkenes, especially in complex molecules where other methods may lead to unwanted side reactions.

Q2: How does Martin's sulfurane interact with alcohols to achieve dehydration?

A2: Martin's sulfurane reacts with alcohols through a nucleophilic attack by the alcohol oxygen on the electrophilic sulfur atom of the sulfurane. This forms an intermediate alkoxysulfonium salt. Subsequent elimination of diphenyl sulfide and a substituted phenol generates the desired alkene. [, , , , ]

Q3: What are the advantages of using Martin's sulfurane over other dehydrating agents?

A3: Martin's sulfurane offers several advantages:

  • Mild reaction conditions: It operates under mild conditions, often at room temperature or slightly above, making it suitable for substrates sensitive to harsh acids or bases. [, , , ]
  • High regioselectivity: It exhibits excellent regioselectivity in dehydration reactions, often favoring the formation of the more substituted alkene. [, , , , ]
  • Stereospecificity: In certain cases, particularly with β-hydroxy-α-amino acid derivatives, Martin's sulfurane has demonstrated stereospecific dehydration, leading to the selective formation of either E or Z isomers. [, , ]

Q4: Can you provide the molecular formula and weight of Martin's sulfurane?

A4: The molecular formula of Martin's sulfurane is C30H22F12O2S, and its molecular weight is 674.63 g/mol.

Q5: Are there any specific spectroscopic data available for characterizing Martin's sulfurane?

A5: While readily available spectroscopic data for Martin's sulfurane is limited, its characterization typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques confirm the structure and purity of the reagent.

Q6: What are some notable applications of Martin's sulfurane in the synthesis of natural products?

A6: Martin's sulfurane has played a crucial role in the total synthesis of various natural products. This includes its use in synthesizing the neocarzinostatin chromophore aglycon, a potent antitumor agent, by facilitating the elimination of a tertiary hydroxyl group. [] It was also instrumental in assembling the diene unit in (−)-galbonolide B, a marine natural product, and in constructing the tetracyclic core of cyanogramide D, another marine natural product. [, ]

Q7: Has computational chemistry been used to study the dehydration mechanism of Martin's sulfurane?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ylide transfer from Martin's sulfurane to carbonyl compounds. [] These calculations have provided insights into the reaction pathways and the factors influencing product formation. Additionally, DFT calculations were used to elucidate the stereospecificity observed in the dehydration of β-tert-hydroxy amino acid derivatives, revealing a highly asynchronous E2 anti process. []

Q8: Have any studies explored the structure-activity relationship (SAR) of Martin's sulfurane?

A8: While extensive SAR studies specifically focused on modifying Martin's sulfurane are limited, some research investigated the steric and electronic effects of secondary alcohols on their reactivity with the reagent. [] Understanding these effects can provide valuable information for optimizing reaction conditions and predicting the outcome of dehydration reactions.

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